

Comprehensive Technical Guide: Territrem C - Fungal Origin, Structure, Activity, and Research Methodologies

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Compound Focus: Territrem C

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Introduction to Territrem C and Its Significance

Territrem C is a **highly oxygenated meroterpenoid** mycotoxin first isolated from the fungus *Aspergillus terreus* strain 23-1. It belongs to the territrem family of secondary metabolites, which are characterized by their **potent tremorgenic properties** and unique structural features combining terpenoid and polyketide biosynthetic elements. **Territrem C** was initially identified in 1984 during investigations of tremorgenic compounds from rice cultures of *Aspergillus terreus* that also produced territrem A and B [1]. The territremes have attracted significant research interest due to their **remarkable biological activities**, particularly their potent inhibition of acetylcholinesterase (AChE), which suggests potential applications in neurodegenerative disease research and drug development [2] [3].

The discovery of **territrem C** expanded the structural diversity of known fungal meroterpenoids and provided important insights into the biosynthetic capabilities of *Aspergillus* species. Meroterpenoids represent a **structurally diverse class** of natural products characterized by hybrid structures derived from both terpenoid and polyketide biosynthetic pathways [2]. The significance of **territrem C** extends beyond its toxicological properties to encompass its potential as a lead compound for developing therapeutic agents targeting neurological conditions, particularly given the growing interest in meroterpenoids for their **neuroprotective effects** in neurodegenerative diseases such as Alzheimer's and Parkinson's [2].

Fungal Origins and Biosynthesis

Producing Organisms and Distribution

Territrem C is primarily produced by various fungal species, with initial discovery in *Aspergillus terreus*. Research has revealed that this meroterpenoid has a broader taxonomic distribution beyond its original source. The following table summarizes the known producing fungi and their sources:

Table: Fungal Producers of **Territrem C**

Fungal Species	Source/Origin	References
<i>Aspergillus terreus</i> 23-1	Rice cultures, soil fungus	[1] [4]
<i>Penicillium echinulatum</i> pt-4	Marine red alga <i>Chondrus ocellatus</i> (endophytic)	[5]

The isolation of **territrem C** from both terrestrial and marine fungal sources demonstrates the **ecological diversity** of producing organisms and suggests that the genetic machinery for its biosynthesis is distributed across different fungal taxa [1] [5]. The discovery of **territrem C** in a marine-derived *Penicillium* species indicates that the capacity to produce this compound is not restricted to *Aspergillus* genera and may be more widespread in the fungal kingdom than previously recognized [5].

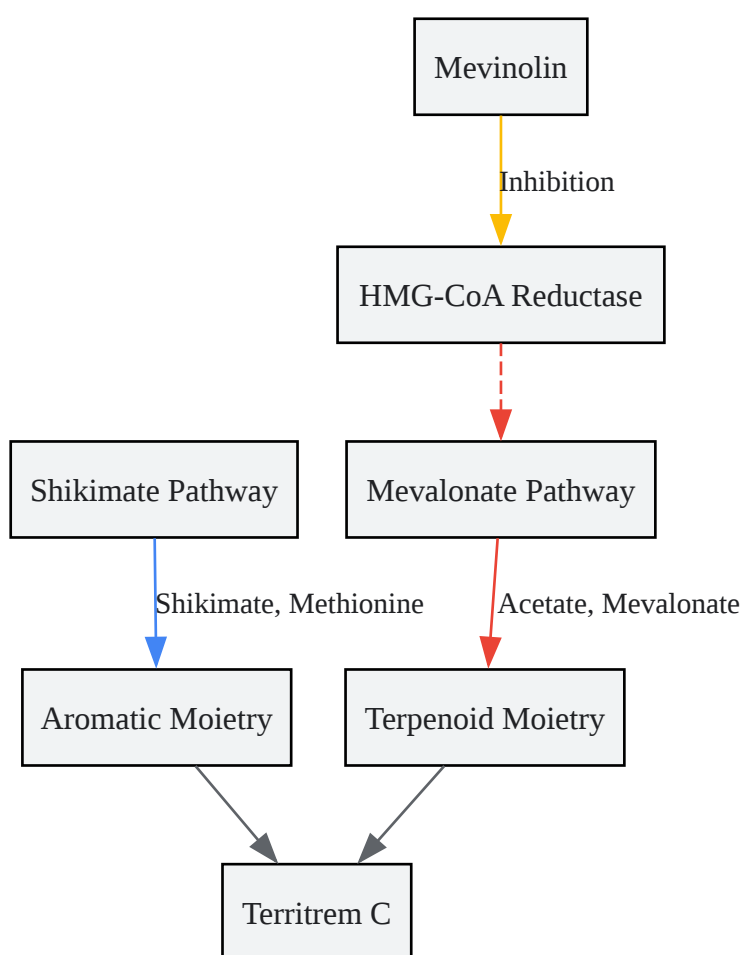
Biosynthetic Pathways

The biosynthesis of **territrem C** follows the characteristic **meroterpenoid pathway** combining shikimate-derived aromatic precursors with terpenoid building blocks. Radioactive tracer studies using *Aspergillus terreus* have provided crucial insights into the biosynthetic origins of the carbon skeleton:

- Aromatic moiety:** Incorporation studies with [U-(¹⁴C)]shikimate, L-[methyl-(¹⁴C)]methionine, and L-[methyl-(³H)]methionine demonstrated that the radioactivity of territrem B (a closely related analog) was located mainly on its aromatic moiety [4]. Alkaline hydrogen peroxide cleavage of territrem B yielded 3,4,5-trimethoxy benzoic acid, confirming the shikimate pathway origin of this portion of the molecule [4].

- **Terpenoid moiety:** When $[2-(^{14}\text{C})]$ mevalonate was used as a precursor, the radioactivity was incorporated primarily into the nonaromatic portion of the molecule, confirming its terpenoid origin [4].
- **Regulatory control:** Mevinolin (lovastatin), a specific inhibitor of β -hydroxy- β -methylglutaryl-CoA (HMG-CoA) reductase, effectively inhibited territrem production when $[U-(^{14}\text{C})]$ acetate was the precursor, but did not inhibit incorporation from $[2-(^{14}\text{C})]$ mevalonate [4]. This demonstrates that the mevalonate pathway is essential for territrem biosynthesis and that HMG-CoA reductase is a key regulatory enzyme in the production of these meroterpenoids.

The following diagram illustrates the overall biosynthetic pathway of **territrem C**:



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Figure: Biosynthetic pathway of **Territrem C** showing primary precursor incorporation and regulatory control by mevinolin

The biosynthetic studies demonstrate that **territrem C** arises from the **convergence of multiple metabolic pathways**, with the shikimate pathway contributing the aromatic portion and the mevalonate pathway providing the terpenoid components [4]. This hybrid biosynthesis is characteristic of meroterpenoids and accounts for their significant structural diversity and biological activities [2].

Structural Characteristics and Physicochemical Properties

Molecular Structure and Key Features

Territrem C possesses a **complex meroterpenoid structure** with the molecular formula $C_{28}H_{32}O_9$ and a molecular weight of 512.6 g/mol [3]. The compound features an α -pyrone core structure characteristic of the territrem family, with specific modifications that distinguish it from other related compounds. The spectral and chemical evidence indicates that the structural difference between **territrem C** and territrem B lies primarily in their phenyl moieties: **territrem C** contains a **4-hydroxy-3,5-dimethoxy phenyl group**, while territrem B possesses a 3,4,5-trimethoxy phenyl group [1].

This structural variation has significant implications for the compound's physicochemical properties and biological activity. The presence of the phenolic hydroxyl group in **territrem C** increases its **molecular polarity** compared to territrem B and influences its hydrogen-bonding capacity. The conversion between these structures has been experimentally demonstrated: territrem B can be obtained by methylation of **territrem C** with dimethyl sulfate, confirming their structural relationship [1]. The three-dimensional structure of **territrem C** maintains the characteristic folded conformation of territrems, which is essential for their biological activity.

Comparison with Structural Analogs

The territrem family includes several structurally related compounds, with territrems A, B, and C being the most extensively characterized. The following table compares key structural and physicochemical properties of these analogs:

Table: Structural and Physicochemical Comparison of **Territrem** Compounds

Property	Territrem C	Territrem B	Territrem A
Molecular Formula	C~28~H~32~O~9~	C~29~H~34~O~9~	Not specified in results
Molecular Weight	512.6 [3]	~526 (calculated)	Not specified
Phenyl Substituents	4-hydroxy-3,5-dimethoxy	3,4,5-trimethoxy	Similar to territrem B [1]
Tremorgenic Potency	Moderate	Varies by analog	Most potent [3]
Acute Toxicity	Lower than territrem A/B [3]	Intermediate	Highest toxicity [3]

The structure-activity relationships within the territrem family demonstrate that subtle modifications to the phenyl moiety significantly influence biological activity. The presence of a free phenolic hydroxyl group in **territrem C**, compared to the fully methoxylated analog in territrem B, contributes to differences in **hydrogen bonding capacity**, **electron distribution**, and overall **molecular topography** that ultimately affect interactions with biological targets like acetylcholinesterase [1] [6].

Biological Activities and Mechanisms of Action

Acetylcholinesterase Inhibition

Territrem C exhibits **potent inhibition** of acetylcholinesterase (AChE), which represents one of its most pharmacologically significant activities. The territrems as a class are known to be potent inhibitors of eel acetylcholinesterase, with **territrem C** showing significant activity [3]. The mechanism of AChE inhibition by territrems is particularly interesting as they exhibit a **noncovalent yet irreversible binding mechanism**, which is unusual for enzyme inhibitors [7].

This unique inhibition mechanism differs fundamentally from those of conventional AChE inhibitors. Typical irreversible inhibitors like diisopropylfluorophosphate form covalent bonds with the active site serine residue, while competitive inhibitors such as donepezil and tacrine engage in reversible interactions. In contrast, territrems appear to bind through such strong **noncovalent interactions** that their inhibition

effectively becomes irreversible under physiological conditions [7]. This suggests that territrems may bind to a unique site on the AChE enzyme or induce conformational changes that result in exceptionally tight binding.

Tremorgenic Activity and Acute Toxicity

Territrem C is classified as a **tremorgenic mycotoxin** due to its ability to induce sustained tremors in experimental animals. Following intraperitoneal administration in mice, **territrem C** leads to the onset of tremors in the hind limbs within 10 minutes [3]. The tremorgenic potency of **territrem C** is slightly lower than that of territrem A but comparable to territrem B, indicating structure-specific effects on this neurological activity.

The site of tremorgenic action of territrems has been localized to the **peripheral nervous system**, specifically at motor nerve endings [7]. Functional integrity of the motor nerve ending is necessary for the induction of sustained whole-body tremors. The current understanding suggests that territrems act at the presynaptic site of motor nerves, potentiating the release of acetylcholine, which may result from their AChE inhibition leading to acetylcholine accumulation and subsequent enhanced neurotransmission [3].

Neuroprotective Potential

Despite its toxicity at higher doses, **territrem C** and related meroterpenoids show promise for **neuroprotective applications** in neurodegenerative diseases. Meroterpenoids as a class have demonstrated multiple mechanisms relevant to neuroprotection, including anti-acetylcholinesterase, antioxidant, BACE1 inhibition, and anti-inflammatory activities [2]. These combined activities address multiple pathological pathways in neurodegenerative conditions like Alzheimer's disease.

Specifically, terreusterpenes and spiroterreusnoids from *Aspergillus terreus* have shown inhibitory activity against both acetylcholinesterase and BACE1 (β -site APP-cleaving enzyme 1), with IC_{50} values for BACE1 ranging from 5.86 to 27.16 μ M and for AChE from 22.18 to 32.51 μ M [2]. The multi-target action of these meroterpenoids makes them particularly attractive for neurodegenerative diseases, which typically involve complex, multifactorial pathologies that may require addressing multiple therapeutic targets simultaneously.

Experimental Protocols and Research Methodologies

Extraction and Isolation Procedures

The extraction and isolation of **territrem C** from fungal cultures follows a well-established protocol that can be adapted based on the producing organism and scale requirements. The standard methodology involves:

- **Culture Conditions:** *Aspergillus terreus* 23-1 is typically cultivated in potato-dextrose liquid media or rice cultures for approximately 8-14 days to allow for substantial territrems production [4]. For marine-derived fungi such as *Penicillium echinulatum*, appropriate marine-based media are employed to maintain the ecological context of the isolate [5].
- **Extraction:** The fungal mycelia and culture broth are extracted with chloroform, either at room temperature or with heating, to recover the territrems [1] [4]. Chloroform has been identified as the most effective solvent for territrems extraction based on comparative studies [8].
- **Purification:** The crude chloroform extract is subjected to sequential chromatographic separations. Initial purification uses silica gel column chromatography with benzene-ethyl acetate gradients [8]. Further refinement employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to obtain pure **territrem C** [8]. Specific solvent systems have been optimized for improved isolation and separation of territrems A and B, which can be adapted for **territrem C** [8].

Quantification and Analysis Methods

Accurate quantification of **territrem C** in complex mixtures requires specialized analytical approaches. Two principal methods have been developed and validated:

- **TLC-Fluorodensitometry:** This method leverages the native fluorescence of territrems for detection and quantification. Samples are applied to TLC plates alongside standards, developed in appropriate solvent systems, and quantified using a fluorodensitometer [8]. The method offers good sensitivity and is relatively accessible for most laboratories.

- **Reverse-Phase HPLC:** This represents the gold standard for territrem quantification. Separation is typically achieved using C18 columns with acetonitrile-water or methanol-water mobile phases. Detection employs UV absorption or fluorescence detection, with the latter providing enhanced specificity and sensitivity [8]. HPLC allows for simultaneous quantification of multiple territrems in a single analysis.

Activity Testing Protocols

Evaluation of **territrem C**'s biological activities follows standardized experimental approaches:

- **Acetylcholinesterase Inhibition Assay:** The inhibitory activity against AChE is typically measured using spectrophotometric methods based on Ellman's assay or modifications thereof. The assay mixture includes acetylthiocholine as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as chromogen, and the enzyme source (commonly electric eel AChE or mammalian brain homogenates) [3] [7].
- **Tremorgenic Activity Assessment:** In vivo tremorgenic activity is evaluated using rodent models, typically mice. Compounds are administered via intraperitoneal injection, and animals are observed for the onset, duration, and intensity of tremors. Dose-response relationships are established to compare relative potencies of different territrems [3].
- **Acute Toxicity Testing:** The LD₅₀ values are determined using standard toxicological protocols in rodent models, with territories administered via relevant routes (oral, intraperitoneal) and mortality monitored over specified periods [1].

Research Applications and Future Directions

Potential Therapeutic Applications

The unique biological profile of **territrem C** suggests several potential therapeutic applications, particularly in the realm of neurological disorders:

- **Neurodegenerative Disease Research:** The potent and unique AChE inhibition exhibited by **territrem C** makes it a valuable **chemical tool** for studying cholinergic neurotransmission and its role in cognitive function. The noncompetitive, irreversible inhibition mechanism offers insights into allosteric regulation of AChE that may inform future drug design [7].
- **Lead Compound for Drug Development:** With appropriate structural modification to reduce toxicity while maintaining efficacy, **territrem C** could serve as a lead compound for developing novel **symptomatic treatments** for Alzheimer's disease and other conditions involving cholinergic deficit [2]. The meroterpenoid scaffold represents an underexplored chemotype in AChE inhibitor development.
- **Multi-Target Directed Ligand Development:** The structural features of **territrem C** provide opportunities for creating multi-target directed ligands that address multiple pathological aspects of neurodegenerative diseases simultaneously, such as combining AChE inhibition with β -amyloid reduction or anti-oxidant activity [2].

Toxicity and Safety Considerations

While **territrem C** shows therapeutic potential, its **tremorgenic properties** and acute toxicity present significant challenges for development as a therapeutic agent. The tremorgenic activity, though a liability for drug development, provides opportunities for studying neurological mechanisms:

- The peripheral site of action and requirement for intact motor nerve function make territremes valuable tools for investigating **presynaptic modulation** of neurotransmitter release [7].
- Structure-activity relationship studies indicate that specific structural modifications can reduce tremorgenic activity while maintaining AChE inhibition, suggesting possibilities for **toxicity mitigation** through rational drug design [7].
- The dose-dependent nature of **territrem C**'s effects highlights the importance of **exposure optimization** in potential therapeutic applications [3].

Emerging Research Opportunities

Several promising research directions remain underexplored for **territrem C** and related meroterpenoids:

- **Biosynthetic Engineering:** The elucidation of the territrem biosynthetic pathway opens possibilities for metabolic engineering to produce analogs with improved therapeutic indices [4]. Genetic manipulation of producing organisms could yield novel derivatives not accessible through chemical synthesis.
- **Marine Fungal Exploration:** The discovery of **territrem C** in marine-derived *Penicillium* species suggests that exploration of fungal diversity in specialized ecological niches may yield new territrem analogs with unique biological properties [5] [9].
- **Formulation Strategies:** Advanced drug delivery approaches could potentially mitigate the toxicity issues associated with **territrem C** while maintaining therapeutic effects at target sites, particularly for central nervous system applications.
- **Mechanism of Action Elucidation:** Despite progress in understanding **territrem C**'s biological activities, the precise molecular targets and mechanisms underlying its tremorgenic effects and unusual AChE inhibition warrant further investigation using contemporary molecular and structural biology techniques.

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